N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

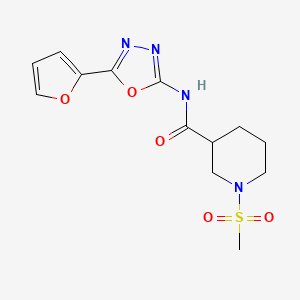

This compound is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a furan-2-yl group. The oxadiazole ring is linked to a piperidine-3-carboxamide scaffold modified with a methylsulfonyl group at position 1 (Figure 1).

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O5S/c1-23(19,20)17-6-2-4-9(8-17)11(18)14-13-16-15-12(22-13)10-5-3-7-21-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBGJMZIRKORMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure can be delineated as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 298.33 g/mol

- CAS Number : [not specified in the search results]

The presence of the furan ring and the oxadiazole moiety contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the furan and oxadiazole moieties. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

- Escherichia coli and Staphylococcus aureus have been identified as sensitive strains, with some derivatives outperforming traditional antibiotics like streptomycin and tetracycline in efficacy against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. The furan moiety is known for its role in various anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through several mechanisms:

- Inhibition of Cell Proliferation : Compounds have shown IC50 values lower than standard chemotherapy agents like doxorubicin against various cancer cell lines.

- Induction of Apoptosis : Mechanistic studies indicate that these compounds can trigger apoptotic pathways in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and cancer cell growth.

- Receptor Binding : It may interact with cellular receptors that modulate signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on the biological activity of compounds related to this structure:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, an oxadiazole ring, and a piperidine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The formation of the oxadiazole ring can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

Synthetic Route Overview:

- Formation of the Oxadiazole Ring : Reacting a hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.

- Coupling with Piperidine : The oxadiazole intermediate is coupled with methylsulfonylpiperidine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

This compound exhibits a wide range of biological activities:

Anticancer Activity : It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated significant growth inhibition percentages against multiple cancer types, including ovarian and lung cancers.

Antimicrobial Properties : The compound demonstrates significant antibacterial and antifungal activities. It has been tested against strains such as Staphylococcus aureus and Candida albicans, showing effective inhibition.

Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in cellular models, potentially through the inhibition of specific inflammatory pathways.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Comparison with Similar Compounds

Piperidine-Oxadiazole Derivatives

Compounds 8i–8l (e.g., 2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide) feature a piperidine-3-yl group linked to oxadiazole but with sulfonyl aromatic substituents and thio-propanamide side chains. These differ from the target compound’s methylsulfonyl and carboxamide groups. For example:

Furan-Oxadiazole Schiff Bases

Fd (1-(furan-2-yl)-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanimine) replaces the carboxamide with a methanimine (C=N) group. Its IR spectrum shows a distinct C=N stretch at 1629 cm⁻¹, absent in the target compound’s carboxamide structure. Fd’s lower melting point (186–188°C vs. ~140°C in piperidine derivatives) suggests reduced crystallinity due to the flexible methanimine linker .

Piperidine-4-Carboxamide Analogues

Compounds like N-[(furan-2-yl)methyl]-1-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide () differ in the piperidine substitution position (4-carboxamide vs. 3-carboxamide) and substituents (4-methoxyphenyl vs. furan-2-yl).

Key Research Findings and Gaps

- Antifungal Potential: While LMM11’s thioredoxin reductase inhibition is established, the target compound’s bioactivity remains unexplored.

- Structural Optimization : The methylsulfonyl group in the target compound may improve metabolic stability over bulkier sulfamoyl groups in 8i–8l .

- Synthetic Accessibility : highlights methods for synthesizing furan-oxadiazole-aniline derivatives, but analogous routes for the target compound require further study .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of oxadiazole rings and sulfonylation of the piperidine moiety. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency for cyclization steps .

- Temperature control : Maintaining reflux conditions (~80–100°C) during oxadiazole formation minimizes side products .

- Catalysts : Use of phosphorus oxychloride (POCl₃) for activating carboxylic acid intermediates improves cyclization yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the oxadiazole and piperidine rings. For example, the methylsulfonyl group shows a distinct singlet at ~3.3 ppm (¹H) and 40–45 ppm (¹³C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity (>98%) and detect trace impurities .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 392.0982 for [M+H]⁺) validates molecular formula .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (IC₅₀ > 50 µM preferred) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways (e.g., Mycobacterium tuberculosis Enoyl-ACP reductase) .

Advanced Research Questions

Q. How can contradictory results in biological activity between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Poor solubility (logP ~2.5) may limit absorption .

- Metabolite identification : Incubate with liver microsomes to identify phase I/II metabolites that may deactivate the compound .

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility and stability .

Q. What computational strategies are effective for elucidating its mechanism of action?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., NAD-binding sites in bacterial enzymes). Focus on hydrogen bonds between the oxadiazole ring and Tyr158 residues .

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability and conformational changes .

- QSAR modeling : Develop predictive models using descriptors like polar surface area (PSA) and H-bond acceptors to optimize bioactivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Core modifications : Replace the furan-2-yl group with substituted thiophene or pyridine rings to enhance lipophilicity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole ring to improve metabolic stability .

- Bioisosteric replacements : Substitute methylsulfonyl with sulfonamide or phosphonate groups to modulate target affinity .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

- Meta-analysis : Compare results across multiple assays (e.g., enzymatic vs. cellular) using ANOVA with post-hoc Tukey tests .

Comparative Structural Analysis

| Structural Analog | Key Modifications | Impact on Activity | Reference |

|---|---|---|---|

| Compound A : N-(5-phenyl-1,3,4-oxadiazol-2-yl) analog | Replacement of furan with phenyl | ↑ Lipophilicity, ↓ solubility | |

| Compound B : Methylsulfonyl replaced with acetyl | Reduced steric bulk | ↑ Metabolic degradation | |

| Compound C : Piperidine ring substituted with morpholine | Altered hydrogen-bonding capacity | ↑ Selectivity for bacterial targets |

Key Reaction Optimization Table

| Step | Optimal Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Oxadiazole cyclization | DMF, POCl₃, 80°C, 6 h | 78% | 92% | |

| Sulfonylation | CH₂Cl₂, TEA, 0°C → RT, 12 h | 85% | 95% | |

| Final purification | Silica gel (EtOAc/hexane 3:7) | 70% | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.